molecular formula C29H25FN4O3S B2445908 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1794887-45-8

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2445908
CAS No.: 1794887-45-8
M. Wt: 528.6
InChI Key: KDPXVBJZEABNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O3S and its molecular weight is 528.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S/c1-3-37-22-13-11-21(12-14-22)34-28(36)27-26(23(16-31-27)19-7-5-4-6-8-19)33-29(34)38-17-25(35)32-24-15-20(30)10-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXVBJZEABNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide represents a novel addition to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and pharmacokinetics based on current research findings.

The structure of the compound includes a pyrrolo[3,2-d]pyrimidine core that is known for its diverse biological activities. Pyrrolo[3,2-d]pyrimidines have been shown to inhibit various kinases and enzymes involved in cancer progression. The specific substitution patterns on the pyrrolo ring and the incorporation of thio and acetamide groups may enhance its interaction with biological targets.

  • Antiproliferative Activity : Studies indicate that compounds with similar structures exhibit significant antiproliferative effects across various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated EC50 values ranging from 0.014 to 14.5 µM in different cancer models, indicating potent activity against tumor cells without inducing apoptosis but rather causing cell cycle arrest at the G2/M phase .
  • Inhibition of Key Signaling Pathways : The compound is hypothesized to affect multiple signaling pathways crucial for cancer cell survival and proliferation. This includes inhibition of the mTOR pathway and modulation of reactive oxygen species (ROS) levels, which are critical in maintaining cellular homeostasis under stress conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar pyrrolo[3,2-d]pyrimidine derivatives:

Compound NameCell Line TestedEC50 (µM)Mechanism of ActionReference
AGF347Pancreatic Cancer0.21Inhibition of AMPK/mTOR signaling
Compound 12iNSCLC (HCC827)0.21Covalent inhibition of mutant EGFR
Halogenated Pyrrolo CompoundsVarious Cancer Lines0.014 - 14.5G2/M cell cycle arrest

Case Studies

  • Case Study on Antitumor Efficacy : A study involving AGF347 demonstrated broad-spectrum antitumor efficacy against pancreatic cancer models. The compound was shown to induce mitochondrial accumulation and conversion into polyglutamates, enhancing its antitumor activity through effective cellular uptake .
  • EGFR Mutant Inhibition : Another research highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in selectively inhibiting mutant EGFR in non-small cell lung cancer (NSCLC), showcasing an impressive selectivity ratio that could be leveraged for targeted therapies .

Pharmacokinetics

The pharmacokinetic profile of pyrrolo[3,2-d]pyrimidines is crucial for their therapeutic application. Preliminary studies suggest that these compounds exhibit rapid metabolism with half-lives around 30 minutes in plasma, necessitating further optimization for sustained efficacy . Additionally, modifications such as N-substitution have been explored to enhance metabolic stability and reduce toxicity.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives similar to this compound. The following points summarize key findings:

  • Mechanism : The compound may act as an inhibitor of critical enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition can disrupt DNA replication and repair processes, leading to increased cytotoxicity in cancer cells.
  • Efficacy : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Target Pathogens : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria. The thioether moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Studies : In controlled experiments, derivatives demonstrated notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for development as antibiotic agents.

Data Summary

The following table summarizes key biological activity data related to this compound:

Activity Type Target Effectiveness Source
AnticancerVarious cancer cell linesSignificant cytotoxicity observed
AntimicrobialStaphylococcus aureusNotable antibacterial activity
Escherichia coliEffective against multiple strains

Anticancer Efficacy

A study focused on a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated enhanced cytotoxicity linked to specific structural modifications. The presence of ethoxy and fluoro groups was associated with increased cellular uptake and interaction with DNA.

Antibacterial Activity

Another investigation assessed the antibacterial properties of structurally similar compounds. Results indicated significant inhibition of bacterial growth, particularly against resistant strains, highlighting the potential for these derivatives in antibiotic development.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?

The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrrole derivatives with carbonyl-containing reagents under acidic or basic conditions. For example, highlights multi-step protocols requiring precise temperature control (e.g., 80–120°C) and solvents like DMF or THF. Critical steps include:

  • Formation of the pyrimidine ring via nucleophilic substitution or cyclization.
  • Introduction of the 4-ethoxyphenyl group at position 3 using Ullmann or Buchwald-Hartwig coupling .
  • Thioacetamide linkage via thiol-alkylation with bromoacetamide intermediates . Purification often involves flash chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and recrystallization .

Q. How can structural integrity and purity be confirmed post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~530–550) .
  • X-ray crystallography : For unambiguous confirmation of the fused-ring system and substituent geometry (e.g., bond angles ~120° for aromatic rings) .

Q. What preliminary assays are recommended to screen for biological activity?

Initial screening often involves:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility and stability tests : HPLC-based quantification in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide coupling step?

Yields (~60–75% in current methods) can be improved by:

  • Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., NMP) at 100–120°C enhance reactivity .
  • Stoichiometric adjustments : Using 1.2–1.5 equivalents of thiolating agents (e.g., NaSH) to drive the reaction . Data from shows a 31% yield increase when switching from DMF to NMP under reflux.

Q. What computational methods are suitable for predicting SAR and target binding?

Advanced approaches include:

  • Molecular docking (AutoDock, Glide) : To model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with fluorophenyl groups) .
  • QSAR modeling : Using descriptors like logP, polar surface area, and H-bond acceptors to correlate substituents with IC₅₀ values .
  • DFT calculations : To analyze electronic effects of substituents (e.g., electron-withdrawing fluoro groups enhancing electrophilicity) .

Q. How can contradictions in biological activity data be resolved (e.g., in vitro vs. in vivo efficacy)?

Discrepancies may arise due to:

  • Metabolic instability : Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the ethoxy group) reducing bioavailability .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Formulation issues : Solubility enhancers (e.g., PEGylation) or prodrug strategies to improve pharmacokinetics .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Crystallization hurdles (e.g., polymorphism, solvent inclusion) are addressed by:

  • Solvent screening : Slow evaporation in mixed solvents (e.g., EtOAc/hexane) .
  • Temperature gradients : Gradual cooling from 50°C to 4°C to induce nucleation .
  • Seeding : Introducing microcrystals from analogous compounds (e.g., fluorophenyl derivatives) .

Q. How to design a robust SAR study for fluorophenyl and methylphenyl substituents?

A systematic approach includes:

  • Analog synthesis : Vary substituents at positions 5-fluoro-2-methylphenyl and 4-ethoxyphenyl .
  • Biological profiling : Test analogs against panels of kinases or cancer cell lines (e.g., NCI-60) .
  • Data analysis : Use clustering algorithms (e.g., PCA) to identify activity trends linked to substituent properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.